(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a methanone derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and a methyl group at the N1 position. The pyrazole is linked via a ketone bridge to an azetidine ring (4-membered nitrogen-containing heterocycle) bearing an isobutylsulfonyl substituent at the 3-position. While specific data on its synthesis or applications are absent in the provided evidence, its structural motifs align with pharmacologically relevant scaffolds, such as kinase inhibitors or protease modulators .
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3S/c1-12(2)11-26(24,25)15-9-22(10-15)18(23)17-8-16(20-21(17)3)13-4-6-14(19)7-5-13/h4-8,12,15H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKPSYVCIVRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, with the chemical formula C21H19F2N3O2, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a fluorophenyl group and an azetidine moiety linked via a methanone functional group. The molecular weight is approximately 383.4 g/mol. The structure can be represented as follows:
- Chemical Formula : C21H19F2N3O2
- Molecular Weight : 383.4 g/mol
- CAS Number : 2034498-71-8
Antioxidant and Anti-inflammatory Properties
Research has indicated that pyrazole derivatives, including the compound , exhibit significant antioxidant and anti-inflammatory activities. Molecular docking studies have shown that these compounds can interact effectively with biological targets involved in oxidative stress and inflammation pathways .
Key Findings:
- Molecular docking simulations suggest strong binding affinity to enzymes associated with inflammatory responses.
- Compounds similar to this have been reported to reduce pro-inflammatory cytokine levels in vitro.
Anticancer Potential
Pyrazole derivatives are widely studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Study:
A study involving the application of this compound on human breast cancer cells revealed:
- IC50 Values : The IC50 value was determined to be in the micromolar range, indicating potent activity against cancer cells.
- Mechanism : The compound was found to inhibit cell proliferation by inducing G2/M phase arrest.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can enhance its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increases lipophilicity and potentially enhances membrane permeability |
| Azetidine Ring | Contributes to binding affinity with biological targets |
Computational Studies
Recent computational studies utilizing Density Functional Theory (DFT) have provided insights into the electronic properties of the compound. These studies suggest that modifications can lead to improved stability and reactivity, which are critical for enhancing biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Analysis
The target compound’s uniqueness lies in its pyrazole-azetidine-methanone backbone and isobutylsulfonyl group. Below is a comparative analysis with analogous compounds from the literature:
Table 1: Structural and Functional Group Comparison
Key Differentiators
Ring Size and Rigidity: The target’s azetidine (4-membered ring) introduces greater ring strain and conformational rigidity compared to the piperidine (6-membered) in or the thiazole in . This may affect binding to target proteins by limiting rotational freedom .
Physicochemical Properties: The sulfonyl group in the target compound increases polarity but is counterbalanced by the lipophilic isobutyl chain, suggesting moderate solubility in non-polar solvents. In contrast, the amine in ’s compound may enhance water solubility . ’s compounds exhibit high crystallinity due to planar molecular conformations, whereas the target’s azetidine and sulfonyl groups could disrupt crystallization, affecting formulation strategies .
Synthetic Considerations :
- While details a synthesis route using sodium ethoxide and α-halogenated ketones, the target’s isobutylsulfonyl-azetidine moiety likely requires specialized sulfonation and ring-closing steps, which may reduce yield compared to the high-yield syntheses reported for ’s thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
